molecular formula C7H11NO2 B1214280 Arecaidine CAS No. 499-04-7

Arecaidine

Cat. No.: B1214280
CAS No.: 499-04-7
M. Wt: 141.17 g/mol
InChI Key: DNJFTXKSFAMXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Arecaidine, a bio-active alkaloid found in areca nuts, primarily targets the gamma-aminobutyric acid (GABA) system . It acts as a competitive GABA reuptake inhibitor , which means it competes with GABA for reuptake into the neurons, thereby increasing the availability of GABA in the synaptic cleft . GABA is a central inhibitory neurotransmitter, playing a crucial role in reducing neuronal excitability throughout the nervous system .

Mode of Action

This compound’s interaction with its targets leads to an increase in GABA levels in the synaptic cleft . This increase in GABA availability enhances GABAergic neurotransmission, leading to increased inhibitory effects on neuronal activity . This can result in various physiological changes, depending on the specific neural pathways involved .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to trigger the upregulation of a wide range of genes and signaling pathways, including NOTCH1, MYC proto-oncogene (MYC), peroxiredoxin 2 (PRDX2), Wnt pathway (WNT), cysteine-rich angiogenic inducer 61 (CYR61), and epidermal growth factor receptor/phosphoinositide 3-kinases (EGFR/Pl3k) pathways . These pathways play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival .

Pharmacokinetics

The pharmacokinetics of this compound involve several metabolic pathways. This compound is the free carboxylic acid derivative of arecoline . The metabolism of this compound occurs by either N-oxidation to this compound N-oxide or by reduction of the double bond to yield N-methyl nipecotic acid, followed by conjugation with glycine . These metabolic conversions result in toxic and sometimes less-toxic derivatives . Understanding these metabolic pathways can help predict drug interactions with human pharmaceuticals with overlapping elimination pathways .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has wide pharmacological activities, including effects on the nervous, cardiovascular, digestive, and endocrine systems, and anti-parasitic effects . The main toxic effects of this compound include oral submucous fibrosis (osf), oral squamous cell carcinoma (oscc), and genotoxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the most popular way of exposure to this compound is through the chewing of a mixture of areca nut with betel leaf, slaked lime, and other ingredients that may also contain tobacco, named betel quid (BQ) . The presence of these other ingredients can potentially influence the absorption, distribution, metabolism, and excretion of this compound . Furthermore, genetic factors, such as polymorphisms in genes encoding enzymes involved in the metabolism of this compound, might predispose an organism towards the development of oral cancer .

Biochemical Analysis

Biochemical Properties

Arecaidine plays a significant role in biochemical reactions, particularly as a competitive inhibitor of GABA reuptake. This interaction is crucial as it affects the levels of GABA, an important neurotransmitter in the central nervous system. This compound interacts with the human proton-coupled amino acid transporter 1 (hPAT1), which facilitates its transport across cell membranes . Additionally, this compound is involved in the inhibition of l-proline uptake in Caco-2 cells, demonstrating its interaction with various biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can induce cytotoxicity, genotoxicity, and cell death in different cell types . This compound’s impact on cell signaling pathways includes the promotion of epithelial-mesenchymal transition and autophagy initiation . Furthermore, it affects gene expression and cellular metabolism by altering the levels of reactive oxygen species (ROS) and inducing oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the GABA transporter, leading to increased levels of GABA in the synaptic cleft . This compound also interacts with muscarinic receptors, particularly the M2 receptor, which mediates its effects on the cardiovascular system . Additionally, this compound’s hydrolysis from arecoline and its subsequent interactions with various enzymes and proteins contribute to its overall molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its degradation can lead to the formation of other metabolites that may have different effects on cellular function . Long-term exposure to this compound has been associated with chronic toxicity, including oral submucous fibrosis and oral squamous cell carcinoma . These effects are observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this compound’s effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing anxiety . At high doses, this compound can induce toxic effects, including hepatotoxicity, neurotoxicity, and carcinogenicity . Threshold effects have been observed, where certain dosages lead to significant changes in physiological and biochemical parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The major metabolites of this compound include N-methylnipecotic acid and arecoline 1-oxide . These metabolites can further interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The human proton-coupled amino acid transporter 1 (hPAT1) plays a crucial role in the intestinal absorption of this compound . This compound is also distributed in a tissue-specific manner, with higher concentrations observed in the liver, kidneys, and brain . This distribution pattern influences its localization and accumulation within different tissues.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cellular components . It can also be found in the mitochondria, where it influences mitochondrial function and energy metabolism . The targeting signals and post-translational modifications of this compound direct it to specific compartments, affecting its overall biochemical activity.

Preparation Methods

Arecaidine can be synthesized through the hydrolysis of arecoline. This reaction typically involves the use of lime (calcium hydroxide) to hydrolyze arecoline into this compound The reaction conditions include maintaining a basic environment to facilitate the hydrolysis process

Chemical Reactions Analysis

Arecaidine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, although specific details on the oxidation products are limited.

    Reduction: Reduction reactions of this compound are less common, but it can potentially undergo reduction under specific conditions.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Arecaidine is similar to other alkaloids found in areca nuts, such as arecoline, guvacine, and guvacoline . this compound is unique in its specific inhibitory effects on GABA reuptake. Here is a comparison with similar compounds:

    Arecoline: Arecoline is the precursor to this compound and has a broader range of biological activities, including muscarinic receptor agonism.

    Guvacine: Guvacine is another alkaloid in areca nuts that also affects neurotransmission but through different mechanisms.

    Guvacoline: Guvacoline has similar properties to guvacine and arecoline but with distinct pharmacological effects.

This compound’s unique role as a GABA reuptake inhibitor sets it apart from these related compounds, making it a valuable compound for specific research and therapeutic applications.

Properties

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-8-4-2-3-6(5-8)7(9)10/h3H,2,4-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJFTXKSFAMXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198139
Record name Arecaidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arecaidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

499-04-7
Record name Arecaidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arecaidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arecaidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arecaidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARECAIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S8YEV0D4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arecaidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

223 - 224 °C
Record name Arecaidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030352
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arecaidine
Reactant of Route 2
Arecaidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Arecaidine
Reactant of Route 4
Arecaidine
Reactant of Route 5
Reactant of Route 5
Arecaidine
Reactant of Route 6
Arecaidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.